5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-methylcyclohexyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with alkenes or alkynes to form the oxadiazole ring. For instance, the reaction of a nitrile oxide with 3-methylcyclohexylamine can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient cyclization and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylic acid group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction can produce partially or fully reduced oxadiazole compounds .
Scientific Research Applications
5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which 5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These compounds share a similar five-membered ring structure but differ in the positioning of nitrogen and oxygen atoms.
Thiadiazole derivatives: These compounds have sulfur instead of oxygen in the ring, leading to different chemical properties.
Triazole derivatives: These compounds have three nitrogen atoms in the ring, offering unique reactivity and applications.
Uniqueness
5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylcyclohexyl group and the carboxylic acid group can influence the compound’s solubility, reactivity, and potential biological activity .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(3-methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
HWKVBHOWOYCGKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.